molecular formula C19H26BN3S B11108177 [1-(5-Methyl-2-pyridinyl-kappan)-3-phenylthioureaato-kappan'](dipropyl)boron

[1-(5-Methyl-2-pyridinyl-kappan)-3-phenylthioureaato-kappan'](dipropyl)boron

Cat. No.: B11108177
M. Wt: 339.3 g/mol
InChI Key: YYIVNNWGHWXVQW-UHFFFAOYSA-N
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Description

1-(5-Methyl-2-pyridinyl-kappan)-3-phenylthioureaato-kappan’boron: is a complex organoboron compound. Organoboron compounds are known for their versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling . This compound is characterized by the presence of a boron atom coordinated to a thiourea ligand, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Methyl-2-pyridinyl-kappan)-3-phenylthioureaato-kappan’boron typically involves the reaction of a boronic acid or ester with a thiourea derivative under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the boron-thiourea complex .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids or esters, while substitution reactions can produce a range of thiourea derivatives .

Mechanism of Action

The mechanism by which 1-(5-Methyl-2-pyridinyl-kappan)-3-phenylthioureaato-kappan’boron exerts its effects involves the coordination of the boron atom with the thiourea ligand. This coordination facilitates various chemical reactions, such as transmetalation in the Suzuki–Miyaura coupling . The molecular targets and pathways involved depend on the specific application, whether in organic synthesis or biological systems .

Properties

Molecular Formula

C19H26BN3S

Molecular Weight

339.3 g/mol

IUPAC Name

9-methyl-3-phenyl-2,2-dipropyl-3,5-diaza-1-azonia-2-boranuidabicyclo[4.4.0]deca-1(6),7,9-triene-4-thione

InChI

InChI=1S/C19H26BN3S/c1-4-13-20(14-5-2)22-15-16(3)11-12-18(22)21-19(24)23(20)17-9-7-6-8-10-17/h6-12,15H,4-5,13-14H2,1-3H3,(H,21,24)

InChI Key

YYIVNNWGHWXVQW-UHFFFAOYSA-N

Canonical SMILES

[B-]1(N(C(=S)NC2=[N+]1C=C(C=C2)C)C3=CC=CC=C3)(CCC)CCC

Origin of Product

United States

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